rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptanehydrochloride
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Overview
Description
rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptanehydrochloride is a complex organic compound with a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[32One common approach is the epimerization-lactamization cascade reaction, which involves the use of functionalized aminoproline methyl esters under basic conditions . This method allows for the efficient formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process. Additionally, the use of robust catalysts and reagents can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptanehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptanehydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptanehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high affinity, modulating the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,4S,5S)-4-fluorobicyclo[3.2.0]heptane-1-carboxylic acid
- (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives
Uniqueness
rac-(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptanehydrochloride stands out due to its specific fluorophenyl substitution and the unique arrangement of its bicyclic core. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H15ClFN |
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Molecular Weight |
227.70 g/mol |
IUPAC Name |
(1R,5S,6R)-6-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptane;hydrochloride |
InChI |
InChI=1S/C12H14FN.ClH/c13-10-3-1-8(2-4-10)11-5-9-6-14-7-12(9)11;/h1-4,9,11-12,14H,5-7H2;1H/t9-,11-,12+;/m0./s1 |
InChI Key |
YVAMEPNBIGJHFN-NUZGNSGISA-N |
Isomeric SMILES |
C1[C@H]2CNC[C@H]2[C@@H]1C3=CC=C(C=C3)F.Cl |
Canonical SMILES |
C1C2CNCC2C1C3=CC=C(C=C3)F.Cl |
Origin of Product |
United States |
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